

flecainide pharmacogenomic variability CYP2D6 metabolizer status

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Compound Focus: Flecainide Acetate

CAS No.: 54143-56-5

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Clinical Outcomes and Pharmacokinetic Data

The following tables consolidate quantitative findings from key studies on CYP2D6 and flecainide.

Table 1: Clinical Efficacy and Toxicity Outcomes by CYP2D6 Phenotype

CYP2D6 Phenotype	Prevalence in Cohort Study [1]	6-Month Toxicity/Recurrence Rate [1]	12-Month Outcome [1]	Reported Adverse Effects [2]
Normal Metabolizer (NM)	50%	28.9%	No significant difference from IMs (P=0.57)	4.8%
Intermediate Metabolizer (IM)	36.5%	29.0%	No significant difference from NMs (P=0.57)	-
Poor Metabolizer (PM)	6.7%	Lower rate (P=0.1)	Significantly better (P=0.04)	21.1%

Table 2: Effect of CYP2D6 Genotype on Flecainide Pharmacokinetics [3]

CYP2D6 Genotype	Relative Clearance (CL/F) Ratio	Estimated CL/F in Males <70 yrs (L/h/kg)
EM/EM (Extensive Metabolizer)	1.00	0.37 ± 0.08
EM/IM	0.89	-
EM/PM	0.84	-
IM/IM	0.79	0.25 ± 0.05
IM/PM	0.73	-

Detailed Experimental Methodologies

For your guide's reproducibility, here are the methodologies from the cited studies.

1. Cohort Study on Efficacy and Toxicity [1]

- **Study Design:** Retrospective cohort study.
- **Participants:** 104 atrial fibrillation patients prescribed flecainide between 2017 and 2021.
- **Genetic Analysis:** CYP2D6 genotyping was performed, and patient phenotypes were classified using the current standardized system (e.g., NM, IM, PM).
- **Outcomes Measured:**
 - **Primary Outcome:** A composite of toxicity or arrhythmia recurrence within 6 months.
 - **Secondary Outcomes:** The same composite outcome assessed over 12 months.
- **Statistical Analysis:** Comparisons between NMs and IMs were performed using appropriate statistical tests (e.g., P-value calculation), with multivariate analysis to control for confounding variables.

2. Population Pharmacokinetic Study [3]

- **Study Design:** Population pharmacokinetic analysis of data from routine therapeutic drug monitoring.
- **Participants:** 58 Japanese patients with supraventricular tachyarrhythmia and normal renal/hepatic function.

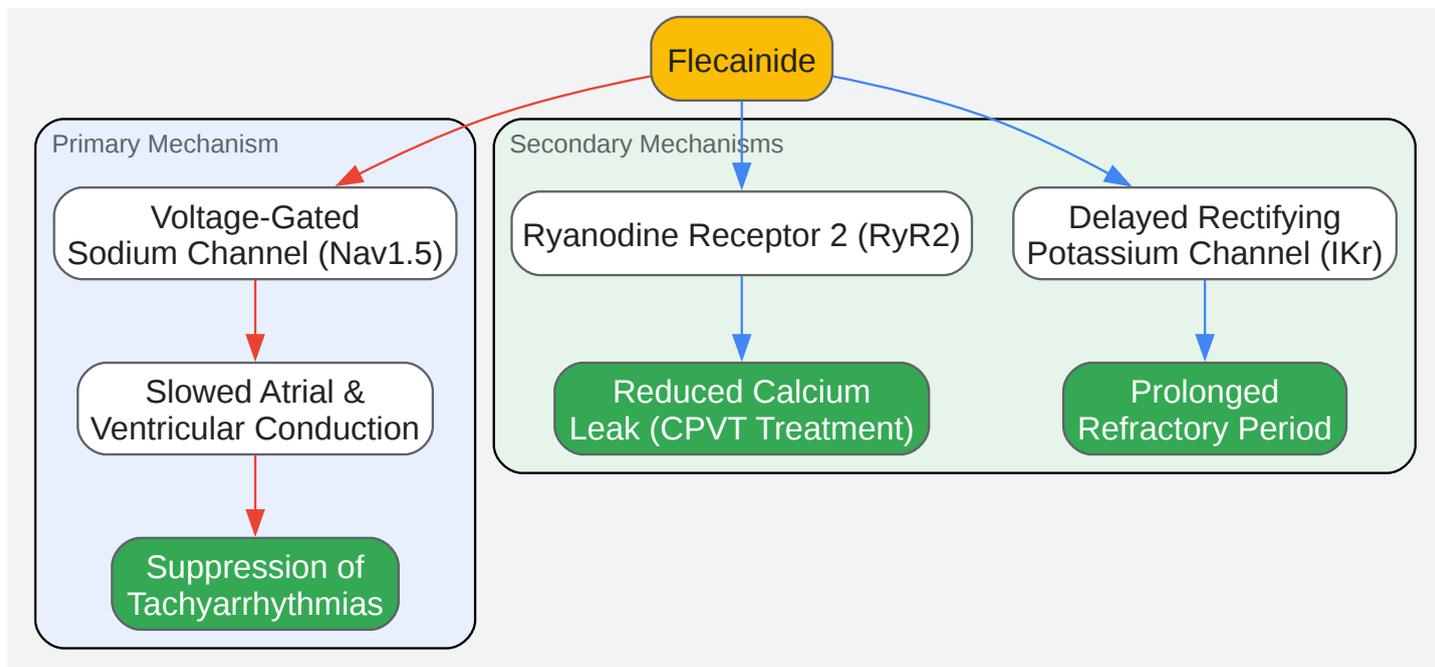
- **Genotyping:** CYP2D6 alleles were identified using allele-specific PCR and stepdown PCR, classifying patients as EM, IM, or PM.
- **Drug Concentration Measurement:** Serum flecainide concentrations were determined using high-performance liquid chromatography (HPLC).
- **PK Modeling:** A one-compartment model with first-order absorption was used to estimate oral clearance (CL/F). The analysis evaluated the influence of covariates like body weight, age, sex, serum creatinine, and CYP2D6 genotype.

3. Phenotype Study using Dextromethorphan [2]

- **Phenotyping Method:** The metabolic ratio between dextromethorphan and its metabolite, dextrorphan, was used to determine the CYP2D6 phenotype.
- **Participants:** 40 patients (18 men, 22 women) with atrial fibrillation.
- **Procedure:** In 9 patients, the metabolic ratio was determined both before and during antiarrhythmic treatment with flecainide or propafenone.
- **Outcomes:** Treatment efficacy and the occurrence of adverse effects were recorded and compared between poor metabolizers (PMs) and extensive metabolizers (EMs).

Flecainide's Pharmacodynamic Pathways

Flecainide's primary mechanism involves sodium channel blockade, but it also affects other pathways. The following diagram illustrates these key mechanisms.



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Interpretation and Research Implications

- **Challenge to Current Dosing Guidelines:** The 2025 cohort study [1] directly challenges the standard recommendation for a 25% dose reduction in IMs, finding no difference in outcomes between NMs and IMs. The authors hypothesize that standard dosing may be subtherapeutic for all except PMs.
- **Contradictory Findings on PMs:** While older, smaller studies suggested a trend toward more adverse effects in PMs [2], the larger, more recent cohort study found PMs to have significantly better long-term outcomes [1]. This highlights an area requiring further investigation.
- **Utility in Complex Cases:** A 2023 case report [4] demonstrated that pharmacogenetic testing was a valuable tool for guiding therapy reintroduction in a newborn with flecainide toxicity and medically resistant arrhythmia, showcasing its practical clinical application in precision medicine.

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To cite this document: Smolecule. [flecainide pharmacogenomic variability CYP2D6 metabolizer status]. Smolecule, [2026]. [Online PDF]. Available at:

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